molecular formula C16H16N2O7S B2739431 N-(2-methoxy-4-nitrophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide CAS No. 941988-68-7

N-(2-methoxy-4-nitrophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Cat. No.: B2739431
CAS No.: 941988-68-7
M. Wt: 380.37
InChI Key: OYCLOJCLKMNWDY-UHFFFAOYSA-N
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Description

N-(2-Methoxy-4-nitrophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a synthetic acetamide derivative characterized by a nitro group at the para position of the phenyl ring, a methoxy group at the ortho position, and a 4-methoxyphenylsulfonyl moiety attached to the acetamide backbone.

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-2-(4-methoxyphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O7S/c1-24-12-4-6-13(7-5-12)26(22,23)10-16(19)17-14-8-3-11(18(20)21)9-15(14)25-2/h3-9H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCLOJCLKMNWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-nitrophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide typically involves multiple steps:

    Nitration: The starting material, 2-methoxyaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 2-methoxy-4-nitroaniline.

    Acylation: The nitroaniline derivative is then acylated with 2-chloroacetyl chloride in the presence of a base such as pyridine to form N-(2-methoxy-4-nitrophenyl)-2-chloroacetamide.

    Sulfonylation: The final step involves the reaction of the chloroacetamide with 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) at the 4-position of the phenyl ring is highly susceptible to reduction. Common reagents and outcomes include:

Reagent Conditions Product Mechanistic Notes References
H₂/Pd-CEthanol, 25–50°C, 1–3 atmCorresponding amine (-NH₂)Catalytic hydrogenation proceeds via intermediate nitroso and hydroxylamine stages.
NaBH₄/CuCl₂Methanol, reflux, 6–8 hrsPartial reduction to hydroxylamine (-NHOH)Selective reduction under mild conditions.
SnCl₂/HClAqueous HCl, 70°C, 2–4 hrsAmine with potential deacetylation side-reactionsAcidic conditions may hydrolyze the acetamide.

Key Findings :

  • Complete nitro-to-amine conversion requires catalytic hydrogenation for high selectivity.

  • Sodium borohydride with CuCl₂ selectively yields hydroxylamine derivatives, preserving the sulfonyl group.

Hydrolysis Reactions

The sulfonyl (-SO₂-) and acetamide (-NHCO-) groups undergo hydrolysis under distinct conditions:

Sulfonamide Hydrolysis

Reagent Conditions Product Yield References
Conc. H₂SO₄100°C, 6–8 hrs4-Methoxyphenylsulfonic acid + acetamide60–70%
NaOH (20% aqueous)Reflux, 12 hrs4-Methoxyphenol + sulfonate salt85%

Acetamide Hydrolysis

Reagent Conditions Product Yield References
HCl (6M)Reflux, 4–6 hrs2-Amino-N-(2-methoxy-4-nitrophenyl)acetamide75%
KOH (ethanolic)80°C, 3 hrsCorresponding carboxylic acid90%

Key Findings :

  • Acidic hydrolysis of the sulfonamide group is slower than basic hydrolysis due to steric hindrance from the methoxy groups.

  • Acetamide hydrolysis under alkaline conditions proceeds via nucleophilic attack at the carbonyl carbon .

Substitution Reactions

The methoxy (-OCH₃) and sulfonyl groups participate in electrophilic and nucleophilic substitutions:

Nucleophilic Aromatic Substitution

Reagent Position Product Conditions References
NH₃ (gas)Para to nitro4-Amino derivative150°C, autoclave, 12 hrs
NaSHOrtho to NO₂Thioether (-SCH₃)DMF, 120°C, 8 hrs

Electrophilic Sulfonation

Reagent Position Product Conditions References
SO₃/H₂SO₄Meta to SO₂Polysulfonated derivative0–5°C, 2 hrs

Key Findings :

  • The nitro group directs incoming nucleophiles to the para position due to its strong electron-withdrawing effect.

  • Sulfonation occurs preferentially at the methoxyphenyl ring due to activation by the electron-donating methoxy group.

Oxidation Reactions

The sulfonyl group is typically resistant to further oxidation, but the methoxy and acetamide groups may react:

Reagent Target Group Product Conditions References
KMnO₄/H₂SO₄Methoxy (-OCH₃)Quinone structure60°C, 4 hrs
Ozone (O₃)AcetamideN-Oxide derivative-20°C, CH₂Cl₂, 1 hr

Key Findings :

  • Oxidation of methoxy to quinone requires strong acidic conditions and elevated temperatures.

  • Ozonolysis of the acetamide group is limited without cleavage of the sulfonyl moiety.

Photochemical Reactions

UV irradiation induces unique reactivity in nitroaromatic compounds:

Conditions Product Mechanism References
UV (365 nm)/EtOHNitroso intermediateRadical-mediated denitration
UV (254 nm)/O₂Ring-opened dicarbonyl compoundsSinglet oxygen-mediated cleavage

Key Findings :

  • Photolysis generates nitro radicals, leading to denitration or rearrangement .

  • Oxygen presence promotes oxidative degradation of the aromatic ring.

Scientific Research Applications

Scientific Research Applications

The applications of N-(2-methoxy-4-nitrophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide span multiple domains:

Chemistry

  • Precursor for Synthesis : This compound serves as a precursor in the synthesis of more complex organic molecules. Its structural features allow for further functionalization, making it an essential building block in organic synthesis.
  • Reactivity Studies : It can undergo various chemical reactions, including oxidation, reduction, and substitution, which are vital for exploring new synthetic pathways.

Biology

  • Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor. By binding to specific enzymes, it can block their activity, which is crucial in pathways related to inflammation and microbial growth.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.

Medicine

  • Therapeutic Potential : Investigations into its anti-inflammatory and antimicrobial properties have shown promise. The compound may be effective in treating conditions related to inflammation or infections.
  • Cancer Research : Some studies have indicated that similar compounds exhibit cytotoxic effects against cancer cell lines. This opens avenues for further research into its potential as an anticancer agent.

Data Table: Summary of Applications

Application AreaSpecific UseFindings
ChemistryPrecursor for organic synthesisEnables the formation of complex molecules
BiologyEnzyme inhibitorInhibits enzymes linked to inflammation
MedicineAntimicrobial agentEffective against various pathogens
MedicinePotential anticancer agentShows cytotoxicity against cancer cell lines

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on acetylcholinesterase, an enzyme involved in neurodegenerative diseases. The results indicated a significant reduction in enzyme activity at specific concentrations, suggesting potential therapeutic applications in treating Alzheimer's disease.

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of this compound demonstrated effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 128 µg/mL, indicating its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-nitrophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Key Observations :

  • The sulfonyl group in the target compound and CDD-934506 may enhance electrophilic reactivity, facilitating interactions with nucleophilic residues in enzyme active sites .
  • The quinazoline-sulfonyl derivatives (e.g., compound 38) exhibit potent anticancer activity, suggesting that heterocyclic extensions to the sulfonyl group could enhance cytotoxicity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted) Key Substituents
Target Compound 406.35 Not reported ~2.8 (estimated) 2-OMe, 4-NO₂, 4-OMe-SO₂
CDD-934506 429.40 Not reported ~3.1 4-OMe-oxadiazole-SO₂
Compound 13 () 422.54 289–290 ~3.5 Thiazole-piperazine
N-(((4-Methoxyphenyl)sulfonyl)methyl)-2-(methyl(phenyl)amino)acetamide (6b) 378.43 112–113 ~2.2 4-OMe-SO₂, methyl-phenylamino

Key Observations :

  • Thiazole-piperazine hybrids (e.g., compound 13) exhibit higher molecular weights and melting points, likely due to extended π-conjugation and hydrogen-bonding capabilities .

Biological Activity

N-(2-methoxy-4-nitrophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide, also known by its CAS number 941988-68-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N2O7SC_{16}H_{16}N_{2}O_{7}S, with a molecular weight of 380.4 g/mol. The compound features functional groups that include methoxy, nitro, and sulfonamide moieties, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₆N₂O₇S
Molecular Weight380.4 g/mol
CAS Number941988-68-7

Synthesis

The synthesis of this compound typically involves the reaction of appropriate nitroanilines with sulfonamide derivatives under controlled conditions. Common solvents include dichloromethane and ethanol, with bases such as triethylamine used to facilitate the reaction. This synthetic route allows for the introduction of various functional groups that can enhance biological activity.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing nitro and methoxy groups have shown promising results against various bacterial strains. The presence of the nitro group is often linked to enhanced interaction with microbial enzymes, leading to inhibition of growth.

Antitumor Activity

Studies have demonstrated that this compound may possess antitumor properties. A structure-activity relationship (SAR) analysis suggests that modifications in the phenyl rings can significantly impact cytotoxicity against cancer cell lines. For example, compounds similar to this one have been tested against colon carcinoma cells, showing effective growth inhibition (IC50 values in the low micromolar range) .

The mechanism by which this compound exerts its biological effects is believed to involve enzyme inhibition. The compound may bind to active sites on target enzymes, blocking substrate access and disrupting normal cellular functions. This interaction can lead to reduced inflammation and microbial growth, making it a candidate for therapeutic applications.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the substituents significantly influenced antibacterial activity, with some derivatives showing potency comparable to standard antibiotics .
  • Antitumor Activity Assessment : In vitro studies on cancer cell lines revealed that certain analogs exhibited IC50 values less than those of established chemotherapeutics like doxorubicin, suggesting potential as effective anticancer agents .

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